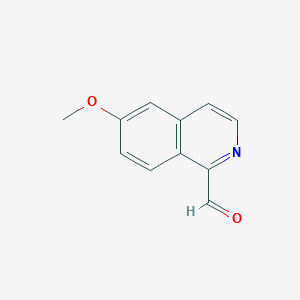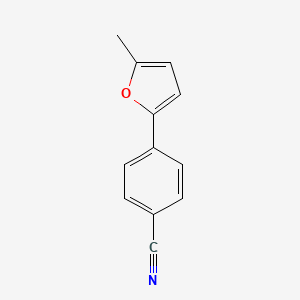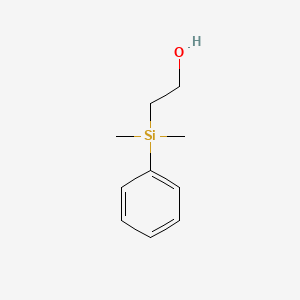
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine is an organic compound with the molecular formula C8H11ClN3 It is a derivative of pyrazine, featuring a cyclopropane ring attached to the nitrogen atom of the pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyrazine and cyclopropanamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the amine group.
Reaction: The deprotonated amine then reacts with 3-chloropyrazine to form the desired product. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-((3-Chloropyrazin-2-yl)methyl)cyclopropanone.
Reduction: Formation of N-((3-Chloropyrazin-2-yl)methyl)cyclopropylamine.
Substitution: Formation of N-((3-Aminopyrazin-2-yl)methyl)cyclopropanamine.
科学研究应用
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound can be used as a building block in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.
相似化合物的比较
Similar Compounds
- N-((3-Bromopyrazin-2-yl)methyl)cyclopropanamine
- N-((3-Fluoropyrazin-2-yl)methyl)cyclopropanamine
- N-((3-Methylpyrazin-2-yl)methyl)cyclopropanamine
Uniqueness
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C8H10ClN3 |
|---|---|
分子量 |
183.64 g/mol |
IUPAC 名称 |
N-[(3-chloropyrazin-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H10ClN3/c9-8-7(10-3-4-11-8)5-12-6-1-2-6/h3-4,6,12H,1-2,5H2 |
InChI 键 |
DQPLYIDVSXGUFJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NCC2=NC=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylmethanamine](/img/structure/B11909967.png)
![N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B11909970.png)




![2-Benzo[1,3]dioxol-5-yl-propionaldehyde](/img/structure/B11910002.png)

